6-CHLORO-4-(4-FLUOROBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-Chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Pyrrolidine-1-carbonyl group addition: This step may involve acylation reactions using pyrrolidine and suitable acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the pyrrolidine ring.
Reduction: Reduction reactions could target the sulfonyl group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated or desulfonylated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, quinine, and other antimalarial drugs.
Sulfonyl Compounds: Like sulfonamides used as antibiotics.
Pyrrolidine Derivatives: Including various alkaloids and synthetic analogs.
Uniqueness
6-Chloro-4-(4-fluorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
[6-chloro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-13-3-8-18-16(11-13)19(28(26,27)15-6-4-14(22)5-7-15)17(12-23-18)20(25)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATCHXVDCJPDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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